Methyl 2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylate is a compound belonging to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylate typically involves the reaction of 2,4,6-trifluoroaniline with a thioamide under acidic conditions to form the thiazole ring. The carboxylate group is then introduced through esterification with methanol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the trifluorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole and trifluorophenyl derivatives.
Scientific Research Applications
Methyl 2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical intermediates
Mechanism of Action
Comparison with Other Similar Compounds: Methyl 2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylate is compared with other thiazole derivatives such as:
2,4-Disubstituted thiazoles: Known for their antibacterial and antifungal activities.
Thiazole-5-carboxylates: Studied for their anti-inflammatory and anticancer properties.
Uniqueness: The presence of the trifluorophenyl group in this compound imparts unique chemical properties, such as increased lipophilicity and stability, making it a valuable compound for various applications .
Comparison with Similar Compounds
- 2,4-Disubstituted thiazoles
- Thiazole-5-carboxylates
- Thiazole-4-carboxylates
Biological Activity
Methyl 2-(2,4,6-trifluorophenyl)thiazole-4-carboxylate is a thiazole derivative that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, anticancer, and antiviral properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound features a thiazole ring with a trifluorophenyl substituent. The trifluoromethyl group enhances the compound's lipophilicity and biological activity due to its unique electronic properties.
- Molecular Formula : C11H8F3N O2S
- Molecular Weight : 287.26 g/mol
- IUPAC Name : this compound
1. Antimicrobial Activity
Research indicates that thiazole derivatives exhibit notable antimicrobial properties. This compound has been evaluated against various bacterial strains. A study demonstrated that compounds with similar structures showed significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15 µg/mL |
Escherichia coli | 20 µg/mL |
Pseudomonas aeruginosa | 25 µg/mL |
2. Anticancer Activity
The anticancer potential of this compound has been investigated through in vitro studies against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and SKOV3 (ovarian cancer).
- Case Study : A derivative of this compound was shown to induce apoptosis in MCF-7 cells with an IC50 value of approximately 5 µg/mL. The mechanism is believed to involve the inhibition of tubulin polymerization, leading to cell cycle arrest.
Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|
MCF-7 | 5 | Apoptosis induction via tubulin inhibition |
A549 | 10 | Cell cycle arrest |
SKOV3 | 7 | Apoptosis induction |
3. Antiviral Activity
The antiviral properties of thiazole derivatives have also been explored. This compound has shown promising results against flaviviruses by targeting viral envelope proteins.
- Research Findings : In a study assessing antiviral efficacy, a related thiazole compound exhibited high selectivity index (TI = 147) against dengue virus. The presence of the trifluoromethyl group is believed to enhance binding affinity to viral proteins.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and tubulin polymerization.
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells through mitochondrial dysfunction.
- Viral Protein Targeting : It binds to viral envelope proteins, inhibiting their function and preventing viral replication.
Properties
Molecular Formula |
C11H6F3NO2S |
---|---|
Molecular Weight |
273.23 g/mol |
IUPAC Name |
methyl 2-(2,4,6-trifluorophenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H6F3NO2S/c1-17-11(16)8-4-18-10(15-8)9-6(13)2-5(12)3-7(9)14/h2-4H,1H3 |
InChI Key |
NHDJFBWYNNFZGH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CSC(=N1)C2=C(C=C(C=C2F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.